molecular formula C17H14ClNO4 B5745568 5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate

5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate

Cat. No.: B5745568
M. Wt: 331.7 g/mol
InChI Key: FMNDJYCGRODRGV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tetrahydronaphthalene ring system attached to a benzoate moiety, which is further substituted with a chloro and nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate typically involves the esterification of 5,6,7,8-tetrahydronaphthalen-2-ol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are optimized to achieve high yield and purity of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Reduction: 5,6,7,8-Tetrahydronaphthalen-2-yl 2-amino-4-nitrobenzoate.

    Ester Hydrolysis: 5,6,7,8-Tetrahydronaphthalen-2-ol and 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ylamine: A related compound with an amine group instead of the ester moiety.

    2-Chloro-4-nitrobenzoic acid: The parent acid used in the synthesis of the ester.

    5,6,7,8-Tetrahydronaphthalen-2-ol: The alcohol counterpart used in the esterification reaction.

Uniqueness

5,6,7,8-Tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the tetrahydronaphthalene ring and the chloro-nitro substituted benzoate moiety allows for diverse applications and interactions that are not observed in simpler related compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h5-10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDJYCGRODRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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